molecular formula C22H26N6O3 B11610393 6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11610393
M. Wt: 422.5 g/mol
InChI Key: UALMYNCWPIAVAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of heterocyclic rings and the introduction of various functional groups. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to cyclization and functionalization reactions under specific conditions. Common reagents used in these reactions include phosphorus oxychloride, sodium hydride, and dimethyl carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus oxychloride, sodium hydride, and dimethyl carbonate. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Biological Activity

The compound 6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a novel synthetic derivative with potential pharmacological applications. This article reviews its biological activity based on diverse research findings, including in vitro studies and structure-activity relationships.

The compound has the following chemical and physical properties:

PropertyValue
Molecular FormulaC22H26N6O3
Molecular Weight422.5 g/mol
IUPAC NameThis compound
InChI KeyOMLCWQLOGVTYSS-UHFFFAOYSA-N

Anticancer Activity

Research has indicated that the compound exhibits significant anticancer activity against various human cancer cell lines. A study demonstrated that derivatives of similar structures showed IC50 values ranging from 2.38 to 14.74 µM against cervical and bladder cancer cell lines . The mechanism of action appears to be linked to the induction of apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity:

  • Morpholine Substituent : The presence of the morpholine ring enhances solubility and potentially increases bioavailability.
  • Triazatricyclo Framework : This unique structural feature is associated with improved binding affinity to target proteins involved in cancer progression.
  • Alkene Group : The prop-2-enyl group may contribute to the compound's reactivity and interaction with biological macromolecules.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxic effects of the compound on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
SISO2.38Induces apoptosis
RT-1123.77Inhibits proliferation
HeLa14.74Cell cycle arrest

These studies reveal that the compound's efficacy varies significantly across different cell types, emphasizing the importance of further investigation into its selectivity and potential side effects.

Properties

Molecular Formula

C22H26N6O3

Molecular Weight

422.5 g/mol

IUPAC Name

6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C22H26N6O3/c1-3-6-24-21(29)16-14-17-20(25-19-15(2)5-4-7-28(19)22(17)30)27(18(16)23)9-8-26-10-12-31-13-11-26/h3-5,7,14,23H,1,6,8-13H2,2H3,(H,24,29)

InChI Key

UALMYNCWPIAVAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.